molecular formula C16H14N2O3S B2561028 Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate CAS No. 380451-46-7

Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate

Cat. No. B2561028
M. Wt: 314.36
InChI Key: CJXJZAKEYPEQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate, commonly known as CTMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTMTC is a thiophene-based derivative that is synthesized through a multi-step process. The compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization

Thiophene derivatives are key intermediates in the synthesis of a wide range of organic compounds. Their preparation often involves multifaceted synthetic routes that can include Gewald reactions, condensation reactions, and other synthetic transformations. For example, the synthesis and characterization of bifunctional thiophene derivatives have demonstrated their utility in creating novel compounds with significant antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). These synthetic approaches could be relevant for the functionalization and application of Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate in medicinal chemistry or material science.

Fluorescence Properties

Thiophene derivatives are also explored for their novel fluorescence properties, which can be leveraged in material science for the development of fluorescent probes or materials with specific optical properties. The study on Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, for instance, highlights the potential of thiophene derivatives in fluorescence applications (Guo Pusheng, 2009). While this study is not directly related to Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate, the exploration of fluorescent properties in similar compounds suggests a potential research avenue.

Metal Complexation

The interaction of thiophene derivatives with metals is another area of interest, particularly in the context of creating metal-organic frameworks (MOFs) or catalysts. The complexation of thiophene derivatives with metals such as Cu(II), Co(II), and Ni(II) has been studied, revealing insights into their physicochemical properties and potential applications in catalysis or material science (Chekanova et al., 2014). This suggests that Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate could be investigated for its metal complexation capabilities, potentially leading to novel catalysts or materials.

properties

IUPAC Name

ethyl 5-[(4-cyanobenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-3-21-16(20)14-10(2)8-13(22-14)18-15(19)12-6-4-11(9-17)5-7-12/h4-8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJZAKEYPEQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate

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